N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide
CAS No.:
Cat. No.: VC15003867
Molecular Formula: C22H17N3O
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C22H17N3O/c1-15-8-7-13-21(23-15)25-22(26)18-14-20(16-9-3-2-4-10-16)24-19-12-6-5-11-17(18)19/h2-14H,1H3,(H,23,25,26) |
| Standard InChI Key | UAUHGFSAAFDFIG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Physicochemical Properties
Core Architecture and Functional Groups
The compound’s quinoline scaffold consists of a benzene ring fused to a pyridine ring, creating a planar, aromatic system conducive to π-π stacking interactions with biological targets. At position 2, the phenyl group introduces steric bulk and enhances lipophilicity, while the 4-carboxamide group bridges the quinoline core to a 6-methylpyridin-2-yl substituent. This secondary pyridine ring contributes basicity and hydrogen-bonding capacity, potentially influencing target binding and solubility .
Calculated Physicochemical Parameters
While experimental data for this specific molecule is scarce, predictive models based on analogs suggest:
These properties align with the pharmacokinetic challenges observed in quinoline-4-carboxamides, such as poor aqueous solubility and variable oral bioavailability .
Synthetic Methodology
Retrosynthetic Analysis
The synthesis of N-(6-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide can be conceptualized in three stages:
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Quinoline Core Formation: Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones.
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Carboxylic Acid Intermediate: Oxidation or functionalization at position 4 to introduce a carboxyl group.
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Amide Coupling: Reaction of the quinoline-4-carboxylic acid with 6-methylpyridin-2-amine using peptide coupling reagents.
Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
A modified Friedländer reaction between 2-aminobenzophenone and ethyl acetoacetate under acidic conditions yields 2-phenylquinoline-4-carboxylate. Saponification with NaOH produces the carboxylic acid intermediate .
Step 2: Amide Bond Formation
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). 6-Methylpyridin-2-amine is then added to form the carboxamide bond, followed by purification via column chromatography .
Critical Reaction Parameters:
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Temperature: Room temperature for coupling to minimize side reactions.
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Solvent: Anhydrous DMF to enhance reagent solubility.
Biological Activity and Mechanism of Action
Antibacterial and Anticancer Hypotheses
Derivatives of quinoline-4-carboxamide exhibit broad-spectrum antibacterial activity, likely through DNA gyrase inhibition . The 6-methylpyridin-2-yl group in this compound could modulate interactions with bacterial topoisomerases. In oncology, histone deacetylase (HDAC) inhibition has been proposed for analogous quinolines, though experimental validation is required .
Future Directions and Research Gaps
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.
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Target Validation: Conduct in vitro assays against PfeEF2 and HDAC isoforms.
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ADMET Studies: Prioritize rodent pharmacokinetics and toxicity profiling to assess clinical potential.
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